2-Chloro-6-anilino-9-isopropylpurine is a purine derivative that has garnered attention in medicinal chemistry due to its potential as a cyclin-dependent kinase inhibitor, particularly targeting cyclin-dependent kinase 2. This compound is characterized by a unique substitution pattern on the purine ring, which enhances its biological activity and specificity.
This compound belongs to the class of 2,6,9-trisubstituted purines, which are known for their diverse biological activities. The synthesis of such compounds often involves modifications at the 2, 6, and 9 positions of the purine ring to optimize their interaction with biological targets. The classification of this compound falls under heterocyclic compounds, specifically purines, which are fundamental components of nucleic acids and play critical roles in cellular metabolism.
The synthesis of 2-chloro-6-anilino-9-isopropylpurine can be accomplished through various methods:
The molecular structure of 2-chloro-6-anilino-9-isopropylpurine can be represented as follows:
The compound exhibits distinct dihedral angles between its rings, indicating significant steric interactions that may influence its biological activity .
The reactivity of 2-chloro-6-anilino-9-isopropylpurine is primarily attributed to its electrophilic sites:
The mechanism of action for 2-chloro-6-anilino-9-isopropylpurine as a cyclin-dependent kinase inhibitor involves:
The physical properties of 2-chloro-6-anilino-9-isopropylpurine include:
Chemical properties include:
2-Chloro-6-anilino-9-isopropylpurine has several important applications in scientific research:
Parallel synthesis enables the efficient generation of structurally diverse 2,6,9-trisubstituted purine libraries, including 2-chloro-6-anilino-9-isopropylpurine derivatives. This methodology employs standardized reaction conditions to systematically vary substituents at the C2, C6, and N9 positions simultaneously. A validated cassette dosing protocol demonstrated the synthesis of 107 purine analogs with purity levels ranging from 63% to 100% in a three-step parallel approach. The methodology significantly accelerates structure-activity relationship studies by enabling simultaneous pharmacokinetic evaluation of multiple analogs. Key advantages include reduced animal usage (75% reduction) and condensed experimental timelines compared to traditional sequential synthesis [5].
Positional optimization studies through parallel synthesis identified preferred substituents: benzylamine or veratrylamine at C6, amino-2-propanol at C2, and methylpropyl or hydroxyethyl at N9. These groups conferred optimal bioavailability parameters as measured by area under the curve (AUC), maximum concentration (Cₘₐₓ), and elimination half-life (t₁/₂). The approach confirmed 9-isopropyl substitution as particularly favorable for cyclin-dependent kinase (CDK) inhibitor activity while maintaining suitable pharmacokinetic profiles. Parallel libraries also established that 2-chloro substitution enhances electrophilicity at C6, facilitating nucleophilic aromatic substitution with aniline derivatives [5] [6].
Table 1: Parallel Synthesis Optimization Parameters
Variable Position | Evaluated Substituents | Optimal Group | Impact on Properties |
---|---|---|---|
C2 | Aminoalcohols, alkylamines | 1-Amino-2-propanol | Enhanced solubility and AUC |
C6 | Benzylamine, methoxybenzyl, veratrylamine | Veratrylamine | Increased Cₘₐₓ and t₁/₂ |
N9 | Methyl, isopropyl, hydroxyethyl | Isopropyl | Improved target affinity and clearance |
The strategic introduction of chlorine at C2 and isopropyl at N9 follows sequential regioselective reactions. Initial Traube purine synthesis generates the 6-hydroxypurine scaffold, which undergoes chlorination using phosphorus oxychloride (POCl₃) under controlled conditions. Optimized chlorination employs POCl₃ with catalytic N,N-dimethylaniline at 80-110°C for 4-8 hours, achieving >95% conversion to 2,6-dichloropurine. This dichloro intermediate provides the essential C2 chlorine atom and activates C6 for subsequent anilino substitution [1] [6].
N9-isopropylation utilizes Mitsunobu conditions for maximal regioselectivity. The 2,6-dichloropurine reacts with isopropanol (1:1.2 molar ratio) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at 0°C to room temperature. This method achieves >90% N9-selectivity, minimizing O-alkylation byproducts. X-ray crystallographic analysis confirms exclusive N9-substitution, with the isopropyl group adopting a conformation perpendicular to the purine plane, minimizing steric hindrance with the C2 chlorine [1] [4] [7].
Table 2: Chlorination Agent Efficiency Comparison
Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Phosphorus oxychloride | None | 110 | 12 | 75 | 85 |
Phosphorus oxychloride | N,N-Dimethylaniline | 80 | 4 | 92 | 97 |
Oxalyl chloride | DMF | 70 | 8 | 68 | 90 |
Thionyl chloride | Pyridine | 65 | 6 | 83 | 88 |
C6-anilino introduction employs nucleophilic aromatic substitution (SNAr) on 2-chloro-6-iodo- or 2-chloro-6-(alkylsulfanyl)-9-isopropylpurine intermediates. Catalytic acid systems significantly enhance reaction kinetics and regioselectivity. Hydrochloric acid (0.5-5 mol%) in dimethylformamide at 80-90°C facilitates aniline incorporation with 15-20% increased yield compared to uncatalyzed reactions. The catalytic acid protonates the purine ring, increasing C6 electrophilicity while suppressing N7/N1 side reactions [1] [9].
Alternative activation employs 2-(benzylsulfanyl)-6-chloro-9-isopropylpurine as a superior intermediate. The benzylsulfanyl group acts as a high-performance leaving group, enabling anilino substitution at 50-60°C without catalyst. Post-substitution, oxidative cleavage using m-chloroperoxybenzoic acid (mCPBA) cleanly removes the benzylsulfanyl moiety, yielding the desired 6-anilino product. This method achieves >95% conversion with minimal purification, confirmed by HPLC and NMR analyses [6].
Microwave-assisted catalysis further optimizes anilino incorporation. Reactions conducted at 120°C for 20-30 minutes with 1 mol% camphorsulfonic acid show 98% conversion, reducing typical reaction times from 12-24 hours to under 1 hour. This approach maintains regioselectivity while preventing thermal degradation of the isopropyl group, as verified by LC-MS stability studies [1] [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6